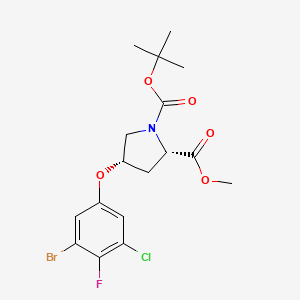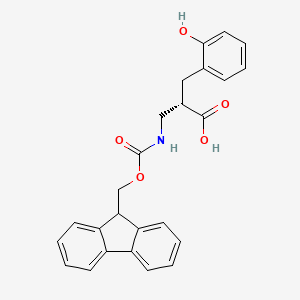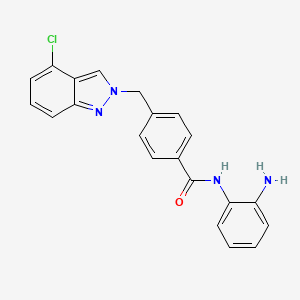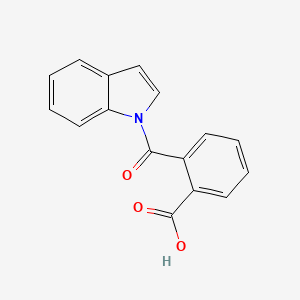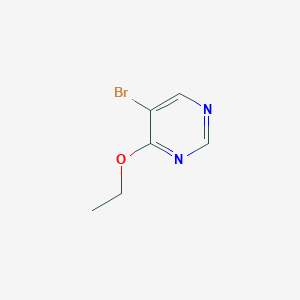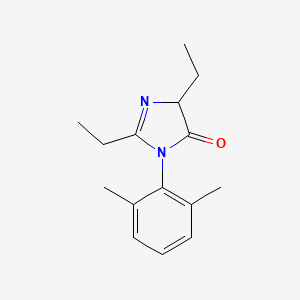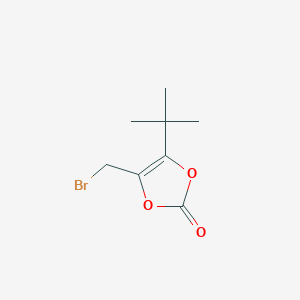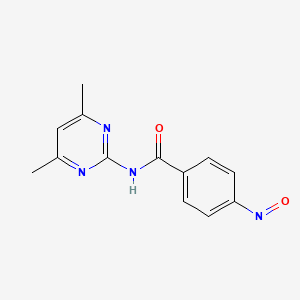
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide typically involves the reaction of 4-nitrosobenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzamide.
Reduction: N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mecanismo De Acción
The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The nitroso group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation .
Comparación Con Compuestos Similares
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitroso group.
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a nitroso group.
N-(4,6-Dimethylpyrimidin-2-yl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitroso group.
Uniqueness
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitroso group can participate in specific redox reactions and form covalent bonds with biological macromolecules, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
867017-41-2 |
|---|---|
Fórmula molecular |
C13H12N4O2 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)-4-nitrosobenzamide |
InChI |
InChI=1S/C13H12N4O2/c1-8-7-9(2)15-13(14-8)16-12(18)10-3-5-11(17-19)6-4-10/h3-7H,1-2H3,(H,14,15,16,18) |
Clave InChI |
JOIQMCLVBFUUJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)N=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


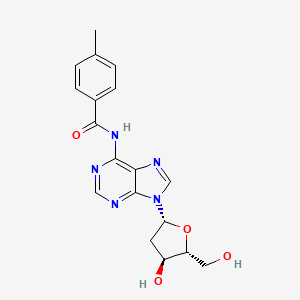

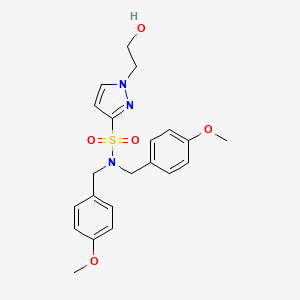
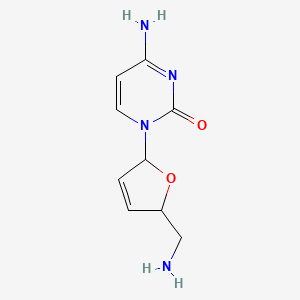
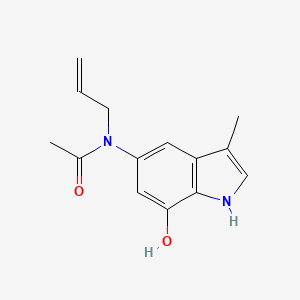
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
